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molecular formula C16H21NO2S B1242566 Edonerpic CAS No. 519187-23-6

Edonerpic

Cat. No. B1242566
M. Wt: 291.4 g/mol
InChI Key: HQNACSFBDBYLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07087594B2

Procedure details

In 30 mL of dimethyl sulfoxide was dissolved 6.50 g of 5-[2-(3-chloropropoxy)ethyl]-1-benzothiophene, and to the solution were added 5.60 g of 3-azetidinol hydrochloride and 15.3 mL of a 5.mol/L aqueous sodium hydroxide solution, after which the resulting mixture was stirred at 65° C. for 3.5 hours. After the reaction mixture was cooled, water and ethyl acetate were added thereto and the pH was adjusted to 1 with 6 mol/L hydrochloric acid, and the aqueous layer was separated. Ethyl acetate was added to the aqueous layer and the pH was adjusted to 10 with a 5 mol/L aqueous sodium hydroxide solution, after which the organic layer was separated. The organic layer was washed with water and then a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then distilled under reduced pressure to remove the solvent. The residue was purified by a column chromatography (eluent; chloroform:methanol=30:1 to 10:1) to obtain 4.77 g of 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}-3-azetidinol.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-[2-(3-chloropropoxy)ethyl]-1-benzothiophene
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][C:8]1[CH:9]=[CH:10][C:11]2[S:15][CH:14]=[CH:13][C:12]=2[CH:16]=1.Cl.[NH:18]1[CH2:21][CH:20]([OH:22])[CH2:19]1.[OH-].[Na+].Cl>CS(C)=O.C(OCC)(=O)C.O>[S:15]1[C:11]2[CH:10]=[CH:9][C:8]([CH2:7][CH2:6][O:5][CH2:4][CH2:3][CH2:2][N:18]3[CH2:21][CH:20]([OH:22])[CH2:19]3)=[CH:16][C:12]=2[CH:13]=[CH:14]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
Cl.N1CC(C1)O
Name
Quantity
15.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
5-[2-(3-chloropropoxy)ethyl]-1-benzothiophene
Quantity
6.5 g
Type
reactant
Smiles
ClCCCOCCC=1C=CC2=C(C=CS2)C1
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
after which the resulting mixture was stirred at 65° C. for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the aqueous layer
CUSTOM
Type
CUSTOM
Details
after which the organic layer was separated
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified by a column chromatography (eluent; chloroform:methanol=30:1 to 10:1)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
S1C=CC2=C1C=CC(=C2)CCOCCCN2CC(C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.77 g
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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